molecular formula C16H20Cl2N2O B1426354 5-Chloro-8-quinolinyl 2-(3-piperidinyl)ethyl ether hydrochloride CAS No. 1220017-38-8

5-Chloro-8-quinolinyl 2-(3-piperidinyl)ethyl ether hydrochloride

Cat. No. B1426354
CAS RN: 1220017-38-8
M. Wt: 327.2 g/mol
InChI Key: PVMGNCSSASSVRG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C16H20Cl2N2O. The molecular weight is 327.2 g/mol. For a detailed structural analysis, it would be necessary to refer to a compound-specific structural database or scientific literature.


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not provided in the search results. For detailed reaction information, it’s recommended to refer to specialized chemical databases or literature .


Physical And Chemical Properties Analysis

The specific physical and chemical properties of this compound are not provided in the search results. For detailed property information, it’s recommended to refer to specialized chemical databases or literature.

Scientific Research Applications

Chromatography and Mass Spectrometry

This compound is used in chromatography and mass spectrometry . These are analytical techniques used to separate, identify, and quantify components in a mixture. The compound’s unique properties may contribute to its effectiveness in these applications.

Safety Data Sheet (SDS) Analysis

The compound’s Safety Data Sheet (SDS) provides crucial information about its properties, potential hazards, protective measures, and safety precautions . This data is essential for researchers and scientists who handle the compound in their work.

Quinoline-Containing π-Conjugated Systems

The compound is part of the quinoline-containing π-conjugated systems . These systems are used in photonics and optoelectronics as the basis for photosensitive materials. They often include π-deficient aromatic nitrogen-containing heterocycles, such as quinoline .

Pharmaceuticals

Substituted quinophthalones, which are related to this compound, serve as starting compounds for the creation of pharmaceuticals . The unique properties of these compounds make them valuable in drug development.

Ligands for Metal Cations

Quinophthalones, including this compound, are known to act as ligands that form stable complexes with various metal cations, such as cobalt, nickel, and copper . This property is useful in various chemical reactions and processes.

Anticorrosion Reagents

Substituted quinophthalones and their analogues, pyrophthalones, have been studied for their effectiveness as anticorrosion reagents . The structure of these compounds correlates with their anticorrosion effectiveness.

Liquid Crystal Displays

Some derivatives of quinophthalone, a related compound, have been used to create liquid crystal displays (LCDs) . The unique properties of these compounds make them suitable for this application.

Dyes in Various Industries

Substituted quinophthalones are widely used as dyes in the food, paper, and textile industries . The vibrant colors produced by these compounds make them ideal for these applications.

Mechanism of Action

The mechanism of action of this compound is not specified in the search results. For detailed information on the mechanism of action, it’s recommended to refer to specialized biochemical databases or literature .

Safety and Hazards

A Material Safety Data Sheet (MSDS) is available for this compound, which provides detailed information on safety and hazards . For comprehensive safety information, it’s recommended to refer to the MSDS and follow all recommended safety precautions .

Future Directions

The future directions of research and applications involving this compound are not specified in the search results. For detailed future direction information, it’s recommended to refer to recent scientific literature .

properties

IUPAC Name

5-chloro-8-(2-piperidin-3-ylethoxy)quinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O.ClH/c17-14-5-6-15(16-13(14)4-2-9-19-16)20-10-7-12-3-1-8-18-11-12;/h2,4-6,9,12,18H,1,3,7-8,10-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVMGNCSSASSVRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CCOC2=C3C(=C(C=C2)Cl)C=CC=N3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-8-quinolinyl 2-(3-piperidinyl)ethyl ether hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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